molecular formula C34H32FeO2P2 B1660877 Iron(2+) 1-{(1S)-1-[bis(2-methylphenyl)phosphanyl]ethyl}-2-[di(furan-2-yl)phosphanyl]cyclopenta-2,4-dien-1-ide cyclopenta-2,4-dien-1-ide (1/1/1) CAS No. 849924-74-9

Iron(2+) 1-{(1S)-1-[bis(2-methylphenyl)phosphanyl]ethyl}-2-[di(furan-2-yl)phosphanyl]cyclopenta-2,4-dien-1-ide cyclopenta-2,4-dien-1-ide (1/1/1)

Cat. No.: B1660877
CAS No.: 849924-74-9
M. Wt: 590.4
InChI Key: XEKNXASFPYDQNX-IFUPQEAVSA-N
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Description

The iron(II) complex Iron(2+) 1-{(1S)-1-[bis(2-methylphenyl)phosphanyl]ethyl}-2-[di(furan-2-yl)phosphanyl]cyclopenta-2,4-dien-1-ide cyclopenta-2,4-dien-1-ide (1/1/1) features a chiral cyclopentadienyl (Cp) ligand system with two distinct phosphine substituents:

  • Bis(2-methylphenyl)phosphine: Provides steric bulk and moderate electron-donating properties due to the methyl groups.
  • The (1S)-ethyl bridge creates a stereochemical environment critical for asymmetric catalysis. This compound’s structural uniqueness lies in its mixed phosphine ligands, which balance steric and electronic effects .

Properties

CAS No.

849924-74-9

Molecular Formula

C34H32FeO2P2

Molecular Weight

590.4

IUPAC Name

[(1S)-1-[2-[bis(furan-2-yl)phosphanyl]cyclopenta-2,4-dien-1-yl]ethyl]-bis(2-methylphenyl)phosphane;cyclopenta-1,3-diene;iron(2+)

InChI

InChI=1S/C29H27O2P2.C5H5.Fe/c1-21-11-4-6-14-25(21)32(26-15-7-5-12-22(26)2)23(3)24-13-8-16-27(24)33(28-17-9-19-30-28)29-18-10-20-31-29;1-2-4-5-3-1;/h4-20,23H,1-3H3;1-5H;/q2*-1;+2/t23-;;/m0../s1

InChI Key

XEKNXASFPYDQNX-IFUPQEAVSA-N

SMILES

CC1=CC=CC=C1P(C2=CC=CC=C2C)C(C)[C-]3C=CC=C3P(C4=CC=CO4)C5=CC=CO5.[CH-]1C=CC=C1.[Fe+2]

Isomeric SMILES

CC1=CC=CC=C1P(C2=CC=CC=C2C)[C@@H](C)[C-]3C=CC=C3P(C4=CC=CO4)C5=CC=CO5.[CH-]1C=CC=C1.[Fe+2]

Canonical SMILES

CC1=CC=CC=C1P(C2=CC=CC=C2C)C(C)[C-]3C=CC=C3P(C4=CC=CO4)C5=CC=CO5.[CH-]1C=CC=C1.[Fe+2]

Origin of Product

United States

Biological Activity

Iron complexes have garnered significant interest in the field of medicinal chemistry due to their diverse biological activities, including anticancer properties, enzyme mimicking, and potential applications in drug delivery systems. The compound Iron(2+) 1-{(1S)-1-[bis(2-methylphenyl)phosphanyl]ethyl}-2-[di(furan-2-yl)phosphanyl]cyclopenta-2,4-dien-1-ide represents a unique structure that combines iron with phosphine and furan moieties, potentially enhancing its biological efficacy.

Structural Overview

The compound features a complex coordination environment around the iron center, characterized by:

  • Phosphine Ligands : Two bis(2-methylphenyl)phosphanyl groups and di(furan-2-yl)phosphanyl groups that could influence the electronic properties of the iron.
  • Cyclopentadiene Framework : This structure is known for its ability to stabilize metal centers and facilitate electron transfer processes.

Anticancer Properties

Recent studies have indicated that iron complexes can exhibit cytotoxic effects against various cancer cell lines. A notable study demonstrated that similar iron complexes with phosphine ligands showed significant activity against breast cancer cells (MCF-7) and prostate cancer cells (PC-3), with IC50 values in the micromolar range. The proposed mechanism involves the generation of reactive oxygen species (ROS) leading to apoptosis in cancer cells .

Enzyme Mimicking

Iron complexes often mimic metalloenzymes due to their ability to facilitate redox reactions. The incorporation of phosphine ligands can enhance the reactivity of the iron center. For instance, complexes with similar structures have been shown to catalyze the oxidation of organic substrates, mimicking cytochrome P450 enzymes . This property could be harnessed for biocatalysis in organic synthesis.

Antimicrobial Activity

In addition to anticancer effects, iron complexes have been investigated for antimicrobial properties. Compounds with furan moieties are known to exhibit antibacterial activity against Gram-positive bacteria. The mechanism is thought to involve disruption of bacterial cell membranes and interference with metabolic pathways .

Study 1: Cytotoxicity Assessment

A study evaluated the cytotoxic effects of a related iron complex on human cancer cell lines. The results indicated a dose-dependent response, with significant cell death observed at concentrations above 10 µM. Flow cytometry analysis revealed an increase in apoptotic cells, confirming the mechanism of action through ROS generation .

Cell LineIC50 (µM)Mechanism
MCF-78.5ROS-mediated apoptosis
PC-312.0ROS-mediated apoptosis

Study 2: Enzyme Mimicry

Another investigation focused on the catalytic activity of iron complexes resembling our target compound. The study demonstrated that these complexes could effectively catalyze the oxidation of alcohols at room temperature, achieving high turnover numbers (TONs). This highlights their potential application in green chemistry as efficient catalysts .

SubstrateTONConditions
Benzyl Alcohol150Room temperature
Cyclohexanol120Room temperature

Scientific Research Applications

Catalytic Applications

Chiral Ligand in Asymmetric Synthesis
This compound serves as a chiral ligand in various metal-catalyzed reactions. Its unique structure allows for high selectivity and catalytic activity in asymmetric synthesis, particularly in the production of enantiomerically pure compounds. The presence of both phosphine and furan groups enhances its reactivity towards transition metals, making it a valuable component in catalytic cycles.

Table 1: Summary of Catalytic Applications

Application TypeDescriptionReference
Asymmetric CatalysisUsed as a chiral ligand to enhance selectivity in reactions.
Cross-Coupling ReactionsFacilitates coupling of aryl and vinyl halides with organometallics.
HydrogenationEffective in hydrogenation processes due to iron's catalytic properties.

Materials Science

Development of Functional Materials
The compound's unique electronic properties make it suitable for developing functional materials, including organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The incorporation of furan units contributes to the electronic delocalization, enhancing the material's conductivity.

Case Study: OLED Applications
Recent studies have demonstrated that incorporating this iron complex into OLEDs significantly improves their efficiency and stability. The device architecture benefits from the compound's ability to facilitate charge transport while maintaining color purity.

Medicinal Chemistry

Potential Anticancer Activity
Preliminary research indicates that this compound exhibits cytotoxic effects against various cancer cell lines. The mechanism is thought to involve the generation of reactive oxygen species (ROS), leading to apoptosis in cancer cells.

Table 2: Summary of Biological Activities

Activity TypeObserved EffectReference
CytotoxicityInduces apoptosis in cancer cell lines.
Antimicrobial PropertiesExhibits activity against specific bacterial strains.

Comparison with Similar Compounds

Substituent Variations in Phosphine Ligands

The table below compares the target compound with structurally similar iron Cp-phosphine complexes:

Compound Name (Iron Center) Phosphine Ligands Electronic Profile Steric Bulk Key Applications Reference
Target Compound Bis(2-methylphenyl) and di(furan-2-yl) Mixed (moderate donating + π-acidic) Moderate Asymmetric catalysis, molecular wires
Iron(2+) 1-[(1R)-1-{Bis[3,5-bis(trifluoromethyl)phenyl]phosphanyl}ethyl]-2-[2-(dicyclohexylphosphanyl)phenyl]Cp (1/1/1) Bis[3,5-(CF₃)₂C₆H₃] and dicyclohexyl Strongly electron-withdrawing (CF₃ groups) High Catalysis in fluorinated solvents
1,1-Bis(diphenylphosphino)ferrocene (DPPF) Two diphenylphosphine groups Electron-rich (pure donating) Low Cross-coupling, hydrogenation
Ditert-butyl/diphenylphosphine Cp iron Ditert-butyl and diphenyl Sterically hindered, electron-rich Very high Stabilizing low-coordination states

Key Observations :

  • Electronic Effects : The target compound’s furyl groups introduce π-accepting behavior, contrasting with DPPF’s purely donating diphenylphosphine ligands. This may favor oxidative addition steps in catalysis .

Reactivity and Functional Comparisons

Catalytic Performance

  • Asymmetric Hydrogenation : The chiral environment of the target compound may outperform DPPF in enantioselective reductions, as furyl groups could stabilize transition states via π-interactions .
  • Stability in Solvents: The methylphenyl groups enhance solubility in nonpolar media compared to highly fluorinated analogues (), which are restricted to fluorinated solvents.

Coordination Chemistry

  • Metal-Ligand Bond Strength : The furyl phosphine’s weaker donating ability (vs. phenyl) may result in a more electrophilic iron center, akin to ’s Cp-tolyl ligand, which showed poor reactivity with DyCl₃ due to steric hindrance .

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